

Introduction: A Versatile Intermediate in Modern Synthesis

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Compound of Interest

Compound Name: *Benzo[1,3]dioxol-5-yl-acetyl chloride*

Cat. No.: *B1270855*

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Benzodioxol-5-yl-acetyl chloride, registered under CAS number 6845-81-4, is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.^{[1][2]} Also known by its synonym, 3,4-Methylenedioxyphenylacetyl chloride, this compound incorporates the 1,3-benzodioxole moiety, a structural motif present in numerous natural products and pharmacologically active compounds.^{[3][4]} Its significance lies in the potent electrophilicity of the acyl chloride group, which allows for facile construction of carbon-heteroatom bonds, primarily in the formation of amides and esters. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, reactivity, characterization, and safe handling, grounded in established chemical principles and applications.

Physicochemical and Structural Properties

Understanding the fundamental properties of Benzodioxol-5-yl-acetyl chloride is crucial for its effective use in synthesis. The compound is a derivative of 3,4-(Methylenedioxy)phenylacetic acid, featuring a reactive acid chloride functional group.^[1] While some sources report a high melting point, this is likely erroneous and refers to the parent carboxylic acid; vendor and safety data consistently describe the compound as a liquid at room temperature.^{[4][5]}

Table 1: Physicochemical Properties of Benzodioxol-5-yl-acetyl chloride

Property	Value	Reference(s)
CAS Number	6845-81-4	[1] [3]
Molecular Formula	C ₉ H ₇ ClO ₃	[1]
Molecular Weight	198.60 g/mol	[1]
IUPAC Name	2-(1,3-benzodioxol-5-yl)acetyl chloride	[1]
Appearance	Very dark red/brown liquid	[4]
Boiling Point	101-102 °C @ 1 mmHg	[3]
Density	~1.399 g/cm ³ (Predicted)	[5]

| Purity | Typically ≥95-97% |[\[3\]](#)[\[4\]](#) |

The core structure, featuring the 1,3-benzodioxole ring system, is foundational to many biologically active molecules.[\[6\]](#)

Caption: 2D structure of Benzodioxol-5-yl-acetyl chloride.[\[1\]](#)

Synthesis: From Carboxylic Acid to Reactive Acyl Chloride

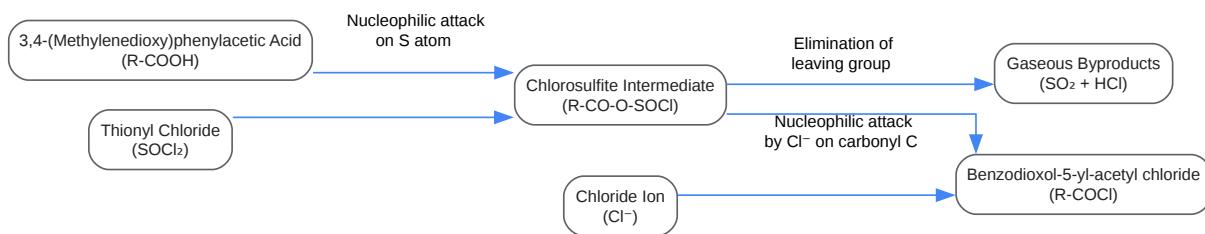
The most direct and common synthesis of Benzodioxol-5-yl-acetyl chloride involves the chlorination of its parent carboxylic acid, 3,4-(Methylenedioxy)phenylacetic acid (also known as homopiperonylic acid).[\[7\]](#)[\[8\]](#) This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[\[7\]](#)[\[9\]](#)

Mechanistic Rationale: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and efficient nucleophilic acyl substitution reaction. The causality behind this process involves transforming the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group.[\[10\]](#)

The mechanism proceeds as follows:

- Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[9][11]
- Intermediate Formation: This forms a chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[10][12]
- Nucleophilic Substitution: A chloride ion (Cl^-), generated in the process, acts as a nucleophile and attacks the carbonyl carbon.[12]
- Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving groups, sulfur dioxide (SO_2) gas and a chloride ion, which subsequently abstracts the proton to form HCl gas.[11][12]



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Caption: Simplified workflow for the synthesis of an acyl chloride from a carboxylic acid.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative lab-scale synthesis. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

- 3,4-(Methylenedioxy)phenylacetic acid (1.0 eq)
- Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

- Anhydrous dichloromethane (DCM) or toluene as solvent
- A catalytic amount of N,N-Dimethylformamide (DMF) (optional, but accelerates the reaction)

Procedure:

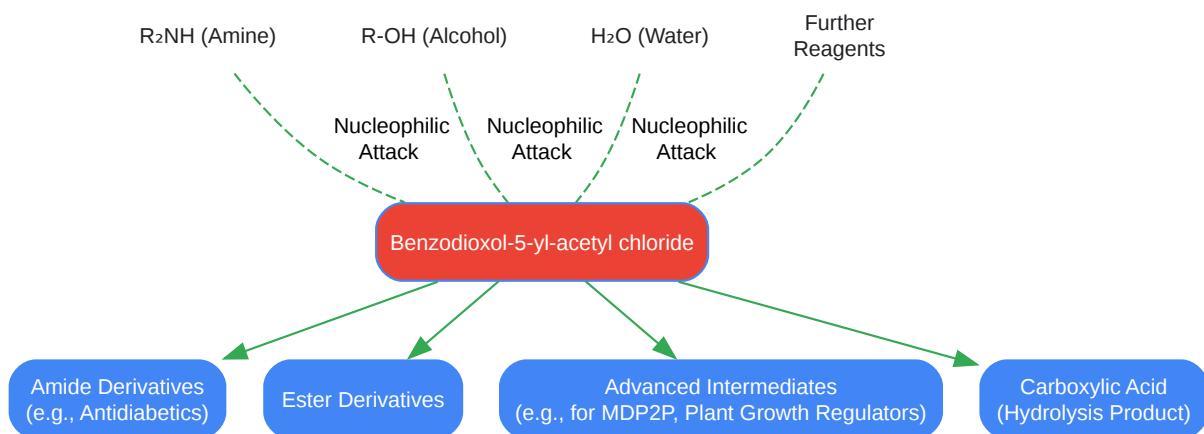
- Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., a trap containing sodium hydroxide solution to neutralize the HCl and SO₂ gases produced). Ensure all glassware is oven-dried to remove moisture.
- Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 3,4-(Methylenedioxy)phenylacetic acid and the anhydrous solvent.
- Initiation: Begin stirring and add a catalytic amount of DMF (1-2 drops).
- Chlorination: Add thionyl chloride dropwise to the stirred suspension at room temperature. The addition may be exothermic.
- Reaction: After the addition is complete, gently heat the reaction mixture to reflux (typically 40-80 °C depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
- Work-up: Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken as the crude product is moisture-sensitive.
- Purification: The resulting crude Benzodioxol-5-yl-acetyl chloride can often be used directly for subsequent steps. For higher purity, vacuum distillation is the preferred method.^[3]

Reactivity and Applications in Drug Development

The utility of Benzodioxol-5-yl-acetyl chloride stems from its high reactivity as an acylating agent.^[12] It is a versatile electrophile that readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles. This reactivity makes it a valuable building block for introducing the benzodioxole scaffold into larger molecules.

Key Applications:

- **Amide Synthesis:** It reacts readily with primary and secondary amines to form corresponding amides. This is a cornerstone reaction in medicinal chemistry, as the amide bond is a key feature of many pharmaceutical agents. For instance, benzodioxole-containing amides have been synthesized and investigated for their potential as antidiabetic agents.[13]
- **Ester Synthesis:** Reaction with alcohols yields esters, another important functional group in drug molecules.
- **Precursor for Advanced Intermediates:** It serves as a precursor for more complex structures. For example, it is used in the synthesis of N-(benzo[d][9][12]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives, which have been identified as potent auxin receptor agonists with root-promoting activity.[14] It is also a documented precursor in certain synthetic routes to 3,4-methylenedioxophenyl-2-propanone (MDP2P), a regulated substance.[15][16]
- **Pharmaceutical Scaffolding:** The 1,3-benzodioxole ring is a key component in various approved drugs, such as Tadalafil, used to treat erectile dysfunction.[17] The synthesis of such complex molecules often involves intermediates derived from benzodioxole precursors.



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Caption: Key synthetic transformations of Benzodioxol-5-yl-acetyl chloride.

Analytical Characterization

Confirming the identity and purity of Benzodioxol-5-yl-acetyl chloride is essential for its use in regulated drug development environments. Standard spectroscopic methods are employed for this purpose.

Table 2: Representative Spectroscopic Data

Technique	Expected Observations
¹ H NMR	~6.7-6.9 ppm (m, 3H): Aromatic protons of the benzodioxole ring (often a complex ABX system). [18][19]~5.9-6.0 ppm (s, 2H): Methylene protons of the dioxole ring (-O-CH₂-O-). [13]~3.9-4.2 ppm (s, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COCl). The exact shift can vary.
¹³ C NMR	~172 ppm: Carbonyl carbon (C=O) of the acyl chloride.~148, ~147, ~128 ppm: Aromatic carbons.~101 ppm: Methylene carbon of the dioxole ring (-O-CH ₂ -O-).[13]~50 ppm: Methylene carbon alpha to the carbonyl group (-CH ₂ -COCl).

| IR (Infrared) | ~1800 cm⁻¹: Strong, characteristic C=O stretch for an acyl chloride. This is a key diagnostic peak.~3000-3100 cm⁻¹: Aromatic C-H stretching.~1600, ~1500 cm⁻¹: Aromatic C=C stretching.~1250, ~1040 cm⁻¹: C-O stretching of the dioxole ring. |

Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly based on the solvent and instrument used.

Safety, Handling, and Storage

Acyl chlorides as a class are hazardous chemicals that require strict handling protocols.[7] They are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents.[20][21]

- Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles and a face shield, and a flame-resistant lab coat.[22][23]
- Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[20] Use spark-proof tools and ground all equipment to prevent static discharge.[23] Avoid inhalation of vapors and any contact with skin or eyes.[21]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[22] Keep away from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[22]
- Spill & First Aid: In case of a spill, evacuate the area and absorb with an inert, dry material like sand or vermiculite. Do not use water.[21] In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[20] If inhaled, move to fresh air and seek medical attention.[21]

Conclusion

Benzodioxol-5-yl-acetyl chloride (CAS 6845-81-4) is a powerful and versatile chemical intermediate. Its high reactivity, governed by the acyl chloride functional group, makes it an indispensable tool for introducing the pharmacologically significant 1,3-benzodioxole moiety into target molecules. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, reactivity, and stringent safety requirements is paramount to leveraging its full potential in the creation of novel chemical entities.

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